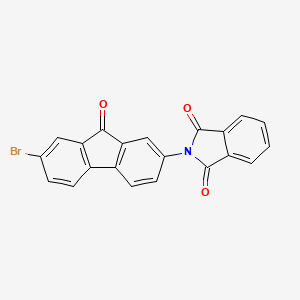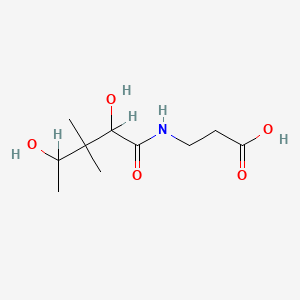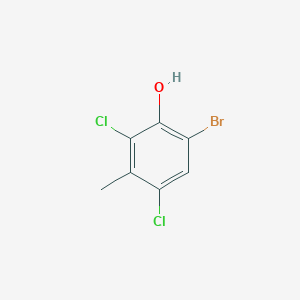![molecular formula C13H16O6 B14738829 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid CAS No. 6270-24-2](/img/structure/B14738829.png)
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid is an organic compound with a complex structure that includes a carboxymethyloxy group and a propan-2-ylphenoxy group
Métodos De Preparación
The synthesis of 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to produce the desired compound with high specificity.
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool for research in molecular biology and biochemistry.
Medicine: Potential applications in drug development and therapeutic treatments. Its interactions with biological targets can be explored for the development of new medications.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can be compared with other similar compounds such as:
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Acetic acid derivatives: Various derivatives of acetic acid can be compared based on their chemical reactivity and potential applications. Each derivative has unique properties that make it suitable for specific uses.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
6270-24-2 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
2-[2-(carboxymethoxy)-3-propan-2-ylphenoxy]acetic acid |
InChI |
InChI=1S/C13H16O6/c1-8(2)9-4-3-5-10(18-6-11(14)15)13(9)19-7-12(16)17/h3-5,8H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
BOFBFICZQAUAIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)OCC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


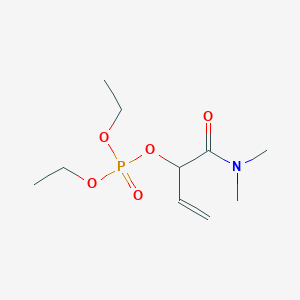
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
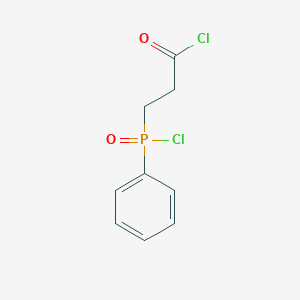
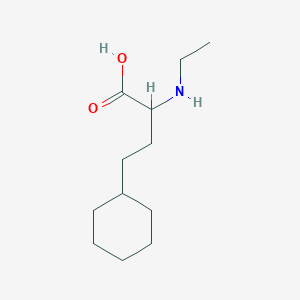
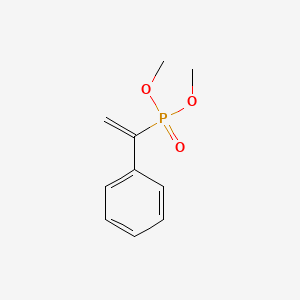
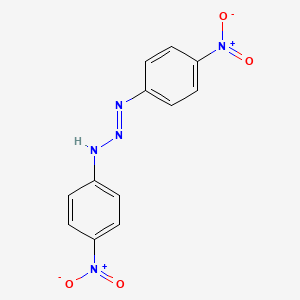
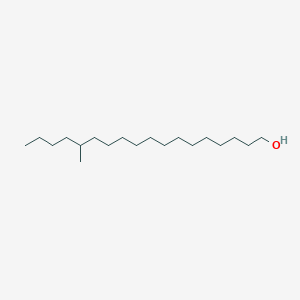
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

